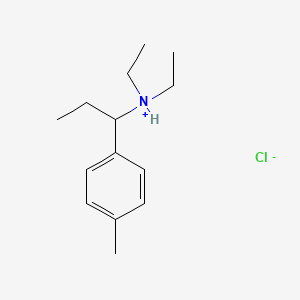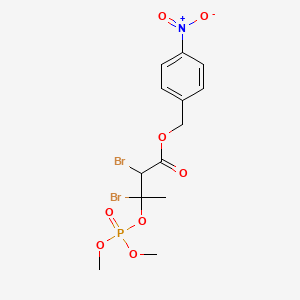
alpha,N,N-Triethyl-p-methylbenzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-[1-(4-methylphenyl)propyl]azanium chloride is a chemical compound with the molecular formula C14H24ClN. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a 1-(4-methylphenyl)propyl group, and is stabilized by a chloride ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[1-(4-methylphenyl)propyl]azanium chloride typically involves the reaction of diethylamine with 1-(4-methylphenyl)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of diethyl-[1-(4-methylphenyl)propyl]azanium chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Diethyl-[1-(4-methylphenyl)propyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol, potassium cyanide in water, or sodium thiolate in ethanol.
Major Products Formed
Oxidation: The major products include the corresponding N-oxide or other oxidized derivatives.
Reduction: The major products are the reduced amine or alkane derivatives.
Substitution: The major products are the substituted derivatives where the chloride ion is replaced by the nucleophile.
科学的研究の応用
Diethyl-[1-(4-methylphenyl)propyl]azanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.
作用機序
The mechanism of action of diethyl-[1-(4-methylphenyl)propyl]azanium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact molecular targets and pathways involved may vary based on the specific application and the conditions under which the compound is used.
類似化合物との比較
Diethyl-[1-(4-methylphenyl)propyl]azanium chloride can be compared with other similar compounds, such as:
Diethyl-[1-(4-chlorophenyl)propyl]azanium chloride: Similar structure but with a chlorine substituent on the phenyl ring.
Diethyl-[1-(4-methoxyphenyl)propyl]azanium chloride: Similar structure but with a methoxy substituent on the phenyl ring.
Diethyl-[1-(4-nitrophenyl)propyl]azanium chloride: Similar structure but with a nitro substituent on the phenyl ring.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological effects due to the presence of different substituents on the phenyl ring.
特性
CAS番号 |
73728-69-5 |
|---|---|
分子式 |
C14H24ClN |
分子量 |
241.80 g/mol |
IUPAC名 |
diethyl-[1-(4-methylphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C14H23N.ClH/c1-5-14(15(6-2)7-3)13-10-8-12(4)9-11-13;/h8-11,14H,5-7H2,1-4H3;1H |
InChIキー |
FVBNDSJRDAAUCT-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)C)[NH+](CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)


![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)






